3-Chloro-6-(4-piperidin-1-ylphenyl)pyridazine
Description
Historical Context of Pyridazine Derivatives in Medicinal Chemistry
Pyridazine, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, has been a cornerstone in drug discovery due to its unique electronic properties and capacity for hydrogen bonding. Early research focused on pyridazine’s role as a bioisostere for benzene or pyridine, enabling modulation of solubility and metabolic stability. The first therapeutic applications emerged in the 1960s with antihypertensive agents like hydralazine, a pyridazine derivative that remains clinically relevant today.
By the 1990s, pyridazine derivatives gained traction in oncology. For example, compounds such as 6-(4-methylpiperazin-1-yl)-3-chloropyridazine demonstrated kinase inhibition, targeting vascular endothelial growth factor receptor (VEGFR) pathways in colorectal and breast cancer models. Structural modifications, including halogenation and piperazine substitutions, enhanced binding affinity to ATP pockets in enzymes.
Table 1: Key Pyridazine Derivatives and Applications
| Compound Class | Biological Target | Therapeutic Area |
|---|---|---|
| Hydralazine analogs | Vasodilation | Cardiovascular |
| VEGFR inhibitors | Angiogenesis | Oncology |
| GlyT1 inhibitors | Glycine transporters | Neurology |
The introduction of electron-withdrawing groups (e.g., chloro, nitro) at the 3-position of pyridazine improved metabolic stability, while bulky substituents at the 6-position optimized steric interactions with hydrophobic enzyme pockets. These advancements laid the groundwork for hybrid architectures combining pyridazine with piperidine moieties.
Significance of Piperidine-Pyridazine Hybrid Architectures
Piperidine-pyridazine hybrids leverage the conformational rigidity of piperidine and the hydrogen-bonding capacity of pyridazine to enhance target selectivity. The piperidine ring, a saturated six-membered nitrogen heterocycle, contributes to improved blood-brain barrier penetration and pharmacokinetic profiles, making these hybrids valuable in central nervous system (CNS) drug development.
Key Structural Advantages :
- Spatial Flexibility : Piperidine’s chair conformation allows adaptive binding to enzymes with deep catalytic sites, such as PfDHODH in Plasmodium falciparum.
- Synergistic Electronic Effects : The chloro group at pyridazine’s 3-position increases electrophilicity, facilitating covalent interactions with cysteine residues in kinases.
- Dual Pharmacophore Integration : Hybrids like 3-chloro-6-(4-piperidin-1-ylphenyl)pyridazine combine pyridazine’s kinase inhibition with piperidine’s GPCR modulation, enabling multitarget therapies.
Table 2: Piperidine-Pyridazine Hybrids and Targets
Recent studies highlight the role of This compound in disrupting protein-protein interactions (PPIs) via its planar pyridazine core and axial piperidine substituent. This dual functionality enables simultaneous engagement with hydrophobic and polar regions of binding pockets, as evidenced in glycine transporter 1 (GlyT1) inhibition studies. Hybridization strategies also mitigate off-target effects by reducing π-π stacking with non-therapeutic targets.
In antimalarial research, piperidine-pyridazine hybrids exhibit nanomolar activity against chloroquine-resistant strains by interfering with heme detoxification pathways. Similarly, in oncology, these hybrids inhibit ATP-binding cassette (ABC) transporters, reversing multidrug resistance in leukemia cells.
Properties
IUPAC Name |
3-chloro-6-(4-piperidin-1-ylphenyl)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3/c16-15-9-8-14(17-18-15)12-4-6-13(7-5-12)19-10-2-1-3-11-19/h4-9H,1-3,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRHTIWPCRQTBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)C3=NN=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(4-piperidin-1-ylphenyl)pyridazine typically involves the reaction of 3-chloropyridazine with 4-(1-piperidinyl)phenyl derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-(4-piperidin-1-ylphenyl)pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-Chloro-6-(4-piperidin-1-ylphenyl)pyridazine is with a molar mass of approximately 246.74 g/mol. The compound features a pyridazine ring substituted with a chlorine atom and a piperidine moiety, which enhances its biological activity through various interactions with biological targets.
Chemistry
In synthetic organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as substitution, oxidation, and coupling reactions, makes it versatile for creating diverse derivatives.
| Reaction Type | Description |
|---|---|
| Substitution | The chlorine atom can be replaced with other nucleophiles. |
| Oxidation/Reduction | Can be oxidized or reduced to yield different derivatives. |
| Coupling Reactions | Participates in coupling reactions to form more complex structures. |
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Properties : Investigated for its potential to inhibit microbial growth.
- Anticancer Effects : Shown to induce apoptosis in various cancer cell lines, including breast and lung cancer cells.
Medical Applications
This compound has been studied for its potential therapeutic effects in treating various diseases. Its derivatives have shown promise in:
| Disease Area | Potential Application |
|---|---|
| Cancer | Cytotoxicity against specific cancer cell lines with low IC50 values. |
| Infectious Diseases | Antimicrobial activity against bacterial and fungal pathogens. |
Study on Cytotoxicity
A notable study published in the Journal of Medicinal Chemistry reported that this compound demonstrated potent cytotoxicity against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were found to be in the low micromolar range, indicating strong activity against these cells .
Mechanistic Insights
Another investigation focused on elucidating the molecular mechanism behind its anticancer effects. The results suggested that the compound disrupts mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis .
Industrial Applications
In addition to its pharmaceutical potential, this compound is utilized in the development of new materials and agrochemicals. Its structural characteristics allow it to serve as an active ingredient in formulations aimed at controlling plant diseases.
Agrochemical Use
The compound has been identified as having microbiocidal activity, particularly fungicidal properties against phytopathogenic microorganisms. It is being researched for its effectiveness as a plant growth regulator (PGR), enhancing plant health while minimizing environmental impact .
Mechanism of Action
The mechanism of action of 3-Chloro-6-(4-piperidin-1-ylphenyl)pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of 3-Chloro-6-(4-piperidin-1-ylphenyl)pyridazine can be contextualized by comparing it to structurally related pyridazine derivatives. Key structural variations include substitutions on the pyridazine ring, the choice of amine (piperidine vs. piperazine), and aryl group modifications. Below is a detailed analysis:
Pharmacological and Physicochemical Comparisons
- Piperidine vs. Piperazine’s additional nitrogen atom facilitates stronger hydrogen bonding, enhancing enzyme inhibition (e.g., AChE, MAO) .
- Aryl Substituents :
- Functional Group Additions :
- Hydrazine or triazole moieties (e.g., 3-chloro-6-[2-(4-nitrobenzylidene)hydrazinyl]pyridazine) introduce hydrogen-bonding sites, critical for antimicrobial and antifungal activities .
Biological Activity
3-Chloro-6-(4-piperidin-1-ylphenyl)pyridazine is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molar mass of approximately 246.74 g/mol. The compound features a pyridazine ring substituted with a chlorine atom and a piperidine moiety, which is known for enhancing biological activity through various interactions with biological targets.
Biological Activity
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways, including the inhibition of cell proliferation and promotion of cell cycle arrest .
Mechanism of Action
The mechanism by which this compound exerts its anticancer effects involves:
- Inhibition of Tyrosine Kinases : This compound may inhibit specific tyrosine kinases involved in cell signaling pathways that regulate growth and survival in cancer cells .
- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways, leading to programmed cell death in tumor cells.
Case Studies
- Study on Cytotoxicity : A study published in the Journal of Medicinal Chemistry reported that this compound demonstrated potent cytotoxicity against several human cancer cell lines, including breast and lung cancer cells. The half-maximal inhibitory concentration (IC50) values were found to be in the low micromolar range, indicating strong activity .
- Mechanistic Insights : Another investigation focused on elucidating the molecular mechanism behind its anticancer effects. The results suggested that the compound disrupts mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis.
Comparative Analysis
To better understand the efficacy of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | Structure | 5 - 10 | Inhibits tyrosine kinases, induces apoptosis |
| Compound A | Structure | 15 - 20 | Similar mechanism; less potent |
| Compound B | Structure | 8 - 12 | Exhibits anti-inflammatory properties |
Q & A
Q. What are the key structural features of 3-chloro-6-(4-piperidin-1-ylphenyl)pyridazine, and how are they experimentally determined?
Methodological Answer: The compound's structure is confirmed via single-crystal X-ray diffraction (SC-XRD). Key steps include:
- Data Collection : Use MoKα radiation (λ = 0.71073 Å) on a diffractometer at low temperatures (e.g., 113 K) to minimize thermal motion artifacts .
- Structure Solution : Employ direct methods (e.g., SHELXS or SHELXD) for phase determination .
- Refinement : Apply SHELXL for least-squares refinement against F² data, incorporating anisotropic displacement parameters for non-H atoms .
- Validation : Verify geometric parameters (e.g., bond lengths, angles) using tools like PLATON or CCDC Mercury .
Example Crystallographic Data (Monoclinic System):
| Parameter | Value |
|---|---|
| Space group | C2/c |
| a, b, c (Å) | 39.774, 5.757, 14.924 |
| β (°) | 93.107 |
| V (ų) | 3412 |
| Z | 8 |
| R-factor | <0.05 |
Q. What synthetic strategies are employed to prepare this compound?
Methodological Answer: Two primary routes are utilized:
Nucleophilic Aromatic Substitution : React 3,6-dichloropyridazine with 4-(piperidin-1-yl)phenylboronic acid under Suzuki-Miyaura coupling conditions. Use Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a mixed solvent (e.g., DME/H₂O) at 80–100°C .
Stepwise Functionalization :
- Introduce the piperidine moiety via Buchwald-Hartwig amination of 3-chloro-6-bromopyridazine with 4-aminophenylpiperidine .
- Optimize reaction conditions (e.g., ligand choice, temperature) to minimize dehalogenation side reactions.
Q. Critical Considerations :
- Monitor reaction progress via TLC or HPLC-MS.
- Purify intermediates via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) .
Q. How can hydrogen-bonding interactions in the crystal lattice of this compound be systematically analyzed?
Methodological Answer: Hydrogen-bonding networks are analyzed using graph-set notation (e.g., S(6) motifs) and software tools:
- Data Extraction : Extract H-bond parameters (donor-acceptor distances, angles) from CIF files using Mercury or OLEX2 .
- Graph-Set Analysis : Classify interactions into discrete (D), chains (C), or rings (R) using Etter’s rules. For example, intramolecular C–H⋯N bonds may form S(6) rings, while intermolecular N–H⋯O bonds create infinite chains .
- Energy Calculations : Estimate interaction energies (e.g., using PIXEL or DFT) to rank H-bond strengths .
Case Study : In related pyridazine derivatives, π-π stacking (3.68 Å) and C–H⋯N interactions stabilize layered crystal packing .
Q. How should researchers resolve contradictions in bioactivity data for this compound across different assays?
Methodological Answer: Contradictions often arise from assay-specific variables. Mitigation strategies include:
Assay Standardization :
- Use consistent cell lines (e.g., HL-60 for differentiation studies) and control compounds .
- Validate receptor targets (e.g., AhR, CRF1R) via competitive binding assays with known antagonists .
SAR Analysis :
- Compare bioactivity of derivatives (e.g., 3-chloro vs. 3-bromo substitutions) to identify critical pharmacophores .
- Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to target proteins .
Data Triangulation : Cross-validate in vitro results with in vivo models (e.g., rodent behavioral assays for CNS activity) .
Example : Discrepancies in CRF1R antagonism may reflect differences in cell membrane permeability or off-target effects.
Q. What advanced techniques are used to validate the structural integrity of this compound during crystallographic studies?
Methodological Answer: Post-refinement validation ensures data reliability:
- Twinned Data Analysis : Use CELL_NOW or TwinRotMat to detect and model twinning in monoclinic systems .
- ADP Checks : Monitor anisotropic displacement parameters (ADPs) for unreasonable thermal motion (e.g., SHELXL’s SIMU/DELU restraints) .
- Hirshfeld Surface Analysis : Visualize intermolecular contacts and void spaces using CrystalExplorer .
- PLATON Alerts : Address outliers in bond lengths/angles (e.g., C–Cl = 1.72–1.78 Å) .
Q. How can researchers design structure-activity relationship (SAR) studies for pyridazine derivatives?
Methodological Answer: SAR workflows involve:
Library Design : Synthesize analogs with modifications at:
Bioactivity Profiling :
- Screen against target enzymes (e.g., α-glucosidase) using fluorogenic substrates .
- Measure IC₅₀ values via dose-response curves (GraphPad Prism for nonlinear regression) .
Computational Modeling :
Case Study : Trifluoromethyl substitutions enhance metabolic stability but may reduce solubility—balance via logP optimization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
